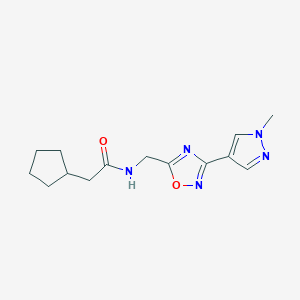
2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H19N5O2 and its molecular weight is 289.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-cyclopentyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group and a pyrazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an allosteric modulator of G protein-coupled receptors (GPCRs) and its implications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| CAS Number | 2034290-93-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including GPCRs. GPCRs are critical in mediating various physiological responses and are significant targets for drug development. The compound's structure suggests it may act as an allosteric modulator, enhancing or inhibiting receptor activity through conformational changes.
Pharmacological Implications
Research indicates that compounds similar to this compound exhibit potential in treating conditions such as:
- CNS Disorders: Allosteric modulators of GPCRs have shown promise in managing multiple central nervous system disorders .
Study on GPCR Modulation
A study published in PubMed explored the development of allosteric modulators targeting GPCRs. It highlighted the potential utility of similar compounds in treating CNS disorders, emphasizing their role in modulating receptor activity without directly competing with agonists .
Antifungal Activity
Another research effort focused on pyrazole derivatives demonstrated that compounds containing pyrazole rings exhibited significant antifungal activity against various species. The presence of specific functional groups was correlated with enhanced biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-cyclopentyl-N-(3-(1-methylpyrazol-4-yl)methyl)acetamide | Potential CNS modulator |
| 2-cyclopentyl-N-(2-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)acetamide | Antifungal properties observed |
| 2-cyclopentyl-N-(3-(pyrazolyl)pyridin)acetamide | Inhibitory effects on specific enzymes |
属性
IUPAC Name |
2-cyclopentyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-9-11(7-16-19)14-17-13(21-18-14)8-15-12(20)6-10-4-2-3-5-10/h7,9-10H,2-6,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTYUFHJIWPHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













